molecular formula C6H5ClN2O2 B12980406 2-(4-Chloropyrimidin-2-yl)acetic acid

2-(4-Chloropyrimidin-2-yl)acetic acid

Cat. No.: B12980406
M. Wt: 172.57 g/mol
InChI Key: RICRBVVKHRPHTL-UHFFFAOYSA-N
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Description

2-(4-Chloropyrimidin-2-yl)acetic acid is a chemical compound with the molecular formula C6H5ClN2O2 It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloropyrimidin-2-yl)acetic acid typically involves the chlorination of pyrimidine derivatives followed by the introduction of an acetic acid moiety. One common method involves the reaction of 4-chloropyrimidine with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloropyrimidin-2-yl)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.

Scientific Research Applications

2-(4-Chloropyrimidin-2-yl)acetic acid has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antiviral, anticancer, and anti-inflammatory properties.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding, helping to elucidate biological pathways and mechanisms.

    Materials Science: It is employed in the development of novel materials with specific electronic, optical, or mechanical properties.

    Agricultural Chemistry: The compound can be used in the synthesis of agrochemicals, including herbicides and fungicides.

Mechanism of Action

The mechanism of action of 2-(4-Chloropyrimidin-2-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist, interacting with specific molecular targets and pathways. The exact mechanism involves binding to the active site of the target enzyme or receptor, thereby modulating its activity and leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloropyrimidin-5-yl)acetic acid
  • 2-(2-Chloropyrimidin-4-yl)acetic acid
  • 4-Chloropyrimidine

Comparison

2-(4-Chloropyrimidin-2-yl)acetic acid is unique due to the specific position of the chlorine atom and the acetic acid moiety on the pyrimidine ring. This structural arrangement can influence its reactivity and the types of reactions it undergoes. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C6H5ClN2O2

Molecular Weight

172.57 g/mol

IUPAC Name

2-(4-chloropyrimidin-2-yl)acetic acid

InChI

InChI=1S/C6H5ClN2O2/c7-4-1-2-8-5(9-4)3-6(10)11/h1-2H,3H2,(H,10,11)

InChI Key

RICRBVVKHRPHTL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1Cl)CC(=O)O

Origin of Product

United States

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